2-(4-Methanesulfinylthiophen-3-yl)acetic acid
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Overview
Description
2-(4-Methanesulfinylthiophen-3-yl)acetic acid is an organic compound that features a thiophene ring substituted with a methanesulfinyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 2-(4-Methanesulfinylthiophen-3-yl)acetic acid may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The choice of boron reagents and palladium catalysts is crucial for the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methanesulfinylthiophen-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.
Reduction: The methanesulfinyl group can be reduced to a sulfide.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Methanesulfonylthiophen-3-yl)acetic acid.
Reduction: Formation of 2-(4-Methylthiophen-3-yl)acetic acid.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Methanesulfinylthiophen-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Methanesulfinylthiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an antimicrobial agent by disrupting bacterial cell membranes or inhibiting key enzymes involved in bacterial metabolism . In anti-inflammatory applications, it may inhibit the cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also possess antimicrobial and anti-inflammatory activities.
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety, known for its role in plant growth and development.
Uniqueness
2-(4-Methanesulfinylthiophen-3-yl)acetic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its methanesulfinyl group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H8O3S2 |
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Molecular Weight |
204.3 g/mol |
IUPAC Name |
2-(4-methylsulfinylthiophen-3-yl)acetic acid |
InChI |
InChI=1S/C7H8O3S2/c1-12(10)6-4-11-3-5(6)2-7(8)9/h3-4H,2H2,1H3,(H,8,9) |
InChI Key |
YEPOGNRXVPPCDP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CSC=C1CC(=O)O |
Origin of Product |
United States |
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